Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block in the fields of drug discovery and materials science. Its structure, featuring a trifluoromethyl (CF3) group and a propoxy ether on a phenylboronic acid scaffold, provides a unique combination of properties. The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The boronic acid moiety is a versatile functional group, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides a representative synthetic workflow, explores its critical application in palladium-catalyzed cross-coupling, and outlines essential safety and handling protocols.
Physicochemical and Structural Properties
The identity and properties of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid are summarized below. Proper storage is critical to maintain its integrity.
| Property | Data | Reference(s) |
| Chemical Name | (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid | [6] |
| CAS Number | 1186482-51-8 | [6][][8] |
| Molecular Formula | C₁₀H₁₂BF₃O₃ | [6] |
| Molecular Weight | 248.01 g/mol | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
| InChI Key | VLCNWPKMMHEGHU-UHFFFAOYSA-N | [] |
Synthesis of Arylboronic Acids: A Representative Workflow
While the precise, industrial-scale synthesis of this specific molecule is often proprietary, a common and well-established laboratory method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, a key consideration in the selection of reaction conditions.[3]
General Synthetic Protocol
-
Aryl Halide Preparation : The synthesis begins with a suitably substituted aryl halide, in this case, 1-bromo-4-propoxy-2-(trifluoromethyl)benzene.
-
Organometallic Formation : The aryl halide is reacted with a strong base, typically n-butyllithium (n-BuLi) or magnesium (for Grignard formation), at low temperatures (e.g., -78°C) in an anhydrous ether solvent like THF or diethyl ether. This step is highly sensitive to moisture and oxygen, requiring an inert atmosphere (e.g., Argon or Nitrogen). The low temperature is crucial to prevent side reactions.
-
Borylation : The resulting organometallic species, a powerful nucleophile, is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, also maintained at low temperature. The borate ester acts as the electrophilic boron source.
-
Hydrolysis : The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.
-
Purification : The crude product is then purified, typically through extraction and recrystallization, to yield the final white to off-white solid.
Synthetic Workflow Diagram
Caption: General synthesis of an arylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful methods for constructing biaryl and heteroaryl scaffolds common in pharmaceuticals.[3][4][5] The stability, low toxicity, and commercial availability of boronic acids contribute to the widespread adoption of this methodology.[4][9]
The trifluoromethyl group on this particular building block can significantly influence the electronic properties of the resulting coupled product, which is a desirable trait in drug design for modulating a molecule's pharmacokinetic profile.[1][10]
Catalytic Cycle Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps in a catalytic cycle.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[5]
-
Transmetalation : The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition : Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol. The choice of solvent and base is critical and depends on the specific substrates.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS. Some modern catalyst systems can perform this coupling at room temperature.[11]
-
Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, most commonly by flash column chromatography.
Safety, Handling, and Storage
Organoboronic acids require careful handling. While generally less toxic than many other organometallic reagents, appropriate safety precautions must be followed.[9][12]
| Precaution Category | Guideline | Reference(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or chemical fume hood. Avoid breathing dust. | [12][13][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [12][14][15] |
| Storage | Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place. Store under an inert atmosphere as some boronic acids can be sensitive to air. | [6][12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [14] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. | [12][14] |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [12][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12][14] |
Conclusion
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid stands as a testament to the enabling power of modern synthetic building blocks. Its carefully designed structure provides a gateway to novel chemical entities, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. For scientists in drug discovery and materials science, an understanding of its properties, synthesis, and application is essential for leveraging its full potential to create next-generation molecules with enhanced function and utility.
References
- 4-Propoxy-2-(trifluoromethyl)phenylboronic acid | 1186482-51-8. ChemicalBook.
- Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Phenylboronic acid - SAFETY D
- 4-Propoxy-3-(trifluoromethyl)phenylboronic acid, min 98%, 1 gram. Benchchem.
- (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. Sigma-Aldrich.
- (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. Sigma-Aldrich.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone.
- 1-Methylindazole-6-boronic acid - SAFETY D
- Phenylboronic acid - SAFETY D
- 4-Propoxy-3-(trifluoromethyl)phenylboronic acid. LabSolu.
- CAS 1186482-51-8 4-Propoxy-2-(trifluoromethyl)phenylboronic acid. BOC Sciences.
- (4-methylphenyl)
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Medium.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs. PubMed.
- The Boron Advantage: The Evolution and Diversification of Boron's Applic
- 4-(Trifluoromethoxy)phenylboronic acid ≥95%. Sigma-Aldrich.
- 1186482-51-8|(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid. BLDpharm.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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